8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11BrN2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinolin-8-amine: This compound has a similar structure but lacks the bromine atom, which can affect its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline: This compound is a structural analog with different substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C9H11BrN2 |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,12H,4-5,11H2 |
InChI Key |
FAJPIVIOBZXCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C=CC=C2Br |
Origin of Product |
United States |
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